1,3-Bis(2-methylprop-2-enyl)-1,3-diazolidine-2,4,5-trione
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Overview
Description
1,3-Bis(2-methylprop-2-enyl)-1,3-diazolidine-2,4,5-trione is an organic compound with the molecular formula C11H14N2O3 It is a derivative of imidazolidine and is characterized by the presence of two 2-methylprop-2-enyl groups attached to the nitrogen atoms of the diazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-methylprop-2-enyl)-1,3-diazolidine-2,4,5-trione typically involves the reaction of imidazolidine-2,4,5-trione with 2-methylprop-2-enyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-methylprop-2-enyl)-1,3-diazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine derivatives with various functional groups.
Scientific Research Applications
1,3-Bis(2-methylprop-2-enyl)-1,3-diazolidine-2,4,5-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-methylprop-2-enyl)-1,3-diazolidine-2,4,5-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2-methylprop-2-enyl)imidazolidine-2,4,5-trione
- 1,3-Bis(2-methylprop-2-enyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
1,3-Bis(2-methylprop-2-enyl)-1,3-diazolidine-2,4,5-trione is unique due to its specific substitution pattern and the presence of the diazolidine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1,3-bis(2-methylprop-2-enyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)5-12-9(14)10(15)13(11(12)16)6-8(3)4/h1,3,5-6H2,2,4H3 |
InChI Key |
DXWKPJBJQSGISR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C(=O)C(=O)N(C1=O)CC(=C)C |
solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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